molecular formula C11H14F6N4O4 B15298988 N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine, bis(trifluoroacetic acid)

N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine, bis(trifluoroacetic acid)

Cat. No.: B15298988
M. Wt: 380.24 g/mol
InChI Key: XWWGCLVKXKBDHZ-UHFFFAOYSA-N
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Description

N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine; bis(trifluoroacetic acid) is a chemical compound with the molecular formula C11H14F6N4O4 and a molecular weight of 380.2437 . This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine typically involves the reaction of 4-methylpyrimidine with ethane-1,2-diamine under specific conditions. The bis(trifluoroacetic acid) component is introduced to form the final compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Chemical Reactions Analysis

N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine; bis(trifluoroacetic acid) is used in various scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: It is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules to exert its effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .

Comparison with Similar Compounds

N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine can be compared with similar compounds such as:

The uniqueness of N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine lies in its specific molecular structure, which allows for unique interactions and applications in various fields.

Properties

Molecular Formula

C11H14F6N4O4

Molecular Weight

380.24 g/mol

IUPAC Name

N'-(4-methylpyrimidin-2-yl)ethane-1,2-diamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H12N4.2C2HF3O2/c1-6-2-4-9-7(11-6)10-5-3-8;2*3-2(4,5)1(6)7/h2,4H,3,5,8H2,1H3,(H,9,10,11);2*(H,6,7)

InChI Key

XWWGCLVKXKBDHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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